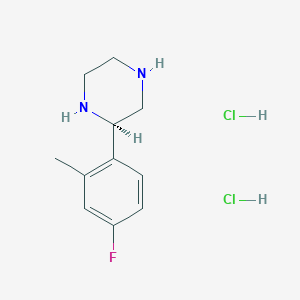
N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-丙基-1H-吲哚-2-基)丙基)乙酰胺 是一种属于吲哚衍生物类的有机化合物。吲哚衍生物以其多种生物活性而闻名,并因其潜在的治疗应用而被广泛研究。该化合物具有吲哚部分,这是一种双环结构,由一个六元苯环与一个五元含氮吡咯环稠合而成。
准备方法
合成路线和反应条件: N-(3-(3-丙基-1H-吲哚-2-基)丙基)乙酰胺 的合成通常涉及以下步骤:
吲哚核的形成: 吲哚核可以通过多种方法合成,例如费歇尔吲哚合成法,该方法涉及在酸性条件下使苯肼与醛或酮反应。
烷基化: 然后,在碳酸钾等碱的存在下,使用 1-溴-3-丙基丙烷对吲哚核进行烷基化,在吲哚环的 3 位引入丙基。
酰化: 最后一步是用乙酸酐酰化烷基化的吲哚,形成乙酰胺衍生物。
工业生产方法: 该化合物的工业生产方法可能涉及优化上述合成路线,以实现更高的产率和纯度。这可能包括使用连续流反应器、先进的纯化技术和过程自动化,以确保一致的质量和可扩展性。
化学反应分析
反应类型: N-(3-(3-丙基-1H-吲哚-2-基)丙基)乙酰胺 可以进行多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,以引入羧酸或酮等官能团。
还原: 使用氢化铝锂等试剂的还原反应可以将乙酰胺基团转化为胺。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在路易斯酸催化剂存在下,亲电试剂如卤素或硝基。
主要产物形成:
氧化: 羧酸、酮。
还原: 胺。
取代: 卤代或硝基取代的吲哚衍生物。
科学研究应用
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为具有抗病毒、抗炎和抗癌特性的生物活性化合物的潜力。
医药: 探索其在治疗癌症、病毒感染和炎症性疾病等疾病中的潜在治疗效果。
工业: 用于开发新材料,以及作为合成药物的前体。
作用机制
N-(3-(3-丙基-1H-吲哚-2-基)丙基)乙酰胺 的作用机制涉及其与特定分子靶标和途径的相互作用。已知吲哚部分以高亲和力结合到各种受体,包括血清素受体,血清素受体在调节情绪、认知和行为中起着至关重要的作用。此外,该化合物可能抑制某些参与疾病进展的酶或信号通路,从而发挥其治疗作用。
类似化合物:
N-(1H-吲哚-3-基)乙酰胺: 另一种具有类似结构特征但具有不同生物活性的吲哚衍生物。
N-(2-(1H-吲哚-3-基)乙基)乙酰胺: 该化合物具有乙基而不是丙基,导致不同的药理特性。
独特性: N-(3-(3-丙基-1H-吲哚-2-基)丙基)乙酰胺 的独特性在于它在吲哚环上的特定取代模式,这可能赋予与其他吲哚衍生物相比不同的生物活性,并具有治疗潜力。其在吲哚环的 3 位的丙基和乙酰胺官能团使其具有独特的化学和药理性质。
相似化合物的比较
N-(1H-Indol-3-yl)acetamide: Another indole derivative with similar structural features but different biological activities.
N-(2-(1H-Indol-3-yl)ethyl)acetamide: A compound with an ethyl group instead of a propyl group, leading to different pharmacological properties.
Uniqueness: N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives. Its propyl group at the 3-position of the indole ring and the acetamide functionality contribute to its unique chemical and pharmacological properties.
属性
CAS 编号 |
823821-83-6 |
|---|---|
分子式 |
C16H22N2O |
分子量 |
258.36 g/mol |
IUPAC 名称 |
N-[3-(3-propyl-1H-indol-2-yl)propyl]acetamide |
InChI |
InChI=1S/C16H22N2O/c1-3-7-13-14-8-4-5-9-15(14)18-16(13)10-6-11-17-12(2)19/h4-5,8-9,18H,3,6-7,10-11H2,1-2H3,(H,17,19) |
InChI 键 |
YPUNNXFJCZRWRY-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(NC2=CC=CC=C21)CCCNC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)
![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)

![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)



![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)



